molecular formula C8H11N3O B8654428 2,3-diamino-N-methyl-benzamide

2,3-diamino-N-methyl-benzamide

Cat. No.: B8654428
M. Wt: 165.19 g/mol
InChI Key: QQHQTDXPCVOKMA-UHFFFAOYSA-N
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Description

2,3-Diamino-N-methyl-benzamide is a benzamide derivative characterized by amino (-NH₂) groups at the 2- and 3-positions of the benzene ring and an N-methyl substituent on the amide nitrogen. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and coordination chemistry. The amino groups enhance nucleophilicity and metal-binding capacity, while the N-methyl group modulates solubility and steric hindrance.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2,3-diamino-N-methylbenzamide

InChI

InChI=1S/C8H11N3O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3,(H,11,12)

InChI Key

QQHQTDXPCVOKMA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared below based on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
3-Amino-N-(2,3-dimethylphenyl)benzamide C₁₅H₁₆N₂O 240.30 Benzamide, amino, dimethylphenyl Laboratory chemical synthesis; potential intermediate in drug discovery .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxyl, dimethyl Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group) .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide C₂₄H₂₀N₂O₂S 400.49 Benzamide, thiazol, methoxy Crystallographic studies; potential bioactive scaffold .
2,6-Dichloro-N,N-dimethylbenzamide C₉H₉Cl₂NO 218.08 Benzamide, chloro, dimethyl Unspecified in evidence; likely used in agrochemicals or pharmaceuticals .
2,3-Dihydroxy-N-(2-hydroxyethyl)benzamide C₉H₁₁NO₄ 197.19 Benzamide, dihydroxy, hydroxyethyl Chelation or polymer applications (high polarity) .

Key Research Findings

Directing Group Utility : The N,O-bidentate ligand in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables efficient palladium-catalyzed C–H arylation, achieving high regioselectivity .

Crystallographic Insights: The thiazol-containing benzamide analog crystallizes in a monoclinic system (P2₁/c space group), with bond lengths consistent with conjugated π-systems .

Toxicity Trends: Amino-substituted benzamides generally exhibit higher acute toxicity than hydroxylated analogs, emphasizing the need for stringent safety protocols .

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